3-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine
Overview
Description
3-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine is a chemical compound with the molecular formula C12H16ClN3 . It is a derivative of propan-1-amine, where the hydrogen atom of the amino group is replaced by a 1-phenyl-1H-pyrazol-4-yl group .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15N3.ClH/c13-8-4-5-11-9-14-15(10-11)12-6-2-1-3-7-12;/h1-3,6-7,9-10H,4-5,8,13H2;1H . This indicates that the compound has a pyrazole ring attached to a phenyl group, which is further connected to a propan-1-amine .Physical And Chemical Properties Analysis
This compound has a molecular weight of 237.73 . It is a hydrochloride salt, indicating that it is likely soluble in water . The compound is in powder form and is stored at room temperature .Scientific Research Applications
Heterocyclic Compound Synthesis
"3-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine" is a building block in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals, dyes, and materials science. For instance, derivatives of pyrazolines, closely related to the queried compound, have been extensively studied for their utility in generating a diverse array of heterocyclic structures. These structures are integral to the development of therapeutic agents and dyes due to their unique chemical reactivity and functional versatility (Gomaa & Ali, 2020).
Anticancer Agent Development
Research indicates that pyrazoline derivatives, which can be synthesized from "3-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine," show significant promise as anticancer agents. These derivatives demonstrate a wide range of biological activities, including anticancer properties, through various mechanisms. The synthesis strategies and biological evaluations of these compounds highlight their potential in medicinal chemistry and drug development (Ray et al., 2022).
Agricultural Applications
In agriculture, pyrazoline and its derivatives, related to "3-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine," have been explored for their potential use in plant protection. These compounds serve as active ingredients in pesticides, showcasing the broad applicability of pyrazoline-based structures in enhancing crop resilience and yield through the management of pests and diseases (Shaaban et al., 2012).
Enzyme Inhibition for Therapeutic Purposes
Pyrazoline structures, obtainable from "3-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine," have been identified as effective monoamine oxidase inhibitors. These inhibitors are essential for developing treatments for various neurological conditions, such as depression and Parkinson's disease. The specificity and potency of pyrazoline derivatives against monoamine oxidase highlight the potential for creating targeted therapies with reduced side effects (Mathew et al., 2013).
Environmental and Material Sciences
Amine-functionalized sorbents, which could potentially be derived from "3-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine," have shown efficacy in removing persistent organic pollutants from water. These sorbents are particularly useful in tackling challenges related to the contamination of water supplies by perfluoroalkyl and polyfluoroalkyl substances (PFAS), providing a sustainable and efficient method for water purification and environmental protection (Ateia et al., 2019).
Safety And Hazards
properties
IUPAC Name |
3-(1-phenylpyrazol-4-yl)propan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-8-4-5-11-9-14-15(10-11)12-6-2-1-3-7-12/h1-3,6-7,9-10H,4-5,8,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKZYHXXKNYIJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.